

CP-135807: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CP-135807

Cat. No.: B125412

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An In-depth Examination of the Selective 5-HT1D Receptor Agonist

Abstract

CP-135807 is a potent and selective serotonin 5-HT1D receptor agonist that has been instrumental in the characterization of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **CP-135807**. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonin receptors and related therapeutic areas. This document includes a summary of its chemical and physical properties, detailed methodologies for key experiments, and an exploration of its mechanism of action through relevant signaling pathways.

Chemical Structure and Properties

CP-135807, with the IUPAC name 3-[[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine, is a pyrrolidinylmethylindole derivative. Its chemical structure is characterized by an indole nucleus, a substituted pyridine ring, and a chiral methylpyrrolidinyl methyl side chain.

Table 1: Chemical Identifiers and Properties of **CP-135807**

| Identifier/Property | Value | Reference |
|---------------------|--|-----------|
| IUPAC Name | 3-[[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine | |
| CAS Number | 151272-90-1 | |
| Molecular Formula | C19H21N5O2 | |
| Molecular Weight | 351.41 g/mol | |
| SMILES | CN1CCC[C@@H]1Cc2c[nH]c3c2cc(cc3)Nc4c(cccn4)--INVALID-LINK--[O-] | |
| InChI Key | YPFIYPNOWVPAPR-OAHLLOKOSA-N | |

Table 2: Physical Properties of **CP-135807**

| Property | Value | Notes |
|---------------|-----------------------------|--|
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Soluble in DMSO | Specific solubility data (e.g., mg/mL) is not readily available. |

Pharmacological Profile

CP-135807 is a selective agonist for the 5-HT1D serotonin receptor. This selectivity is crucial for its use as a research tool to investigate the specific functions of this receptor subtype.

Table 3: Pharmacological Data for **CP-135807**

| Parameter | Receptor | Species | Value | Reference |
|-----------|----------|---------|--------|-----------|
| IC50 | 5-HT1D | Bovine | 3.1 nM | |

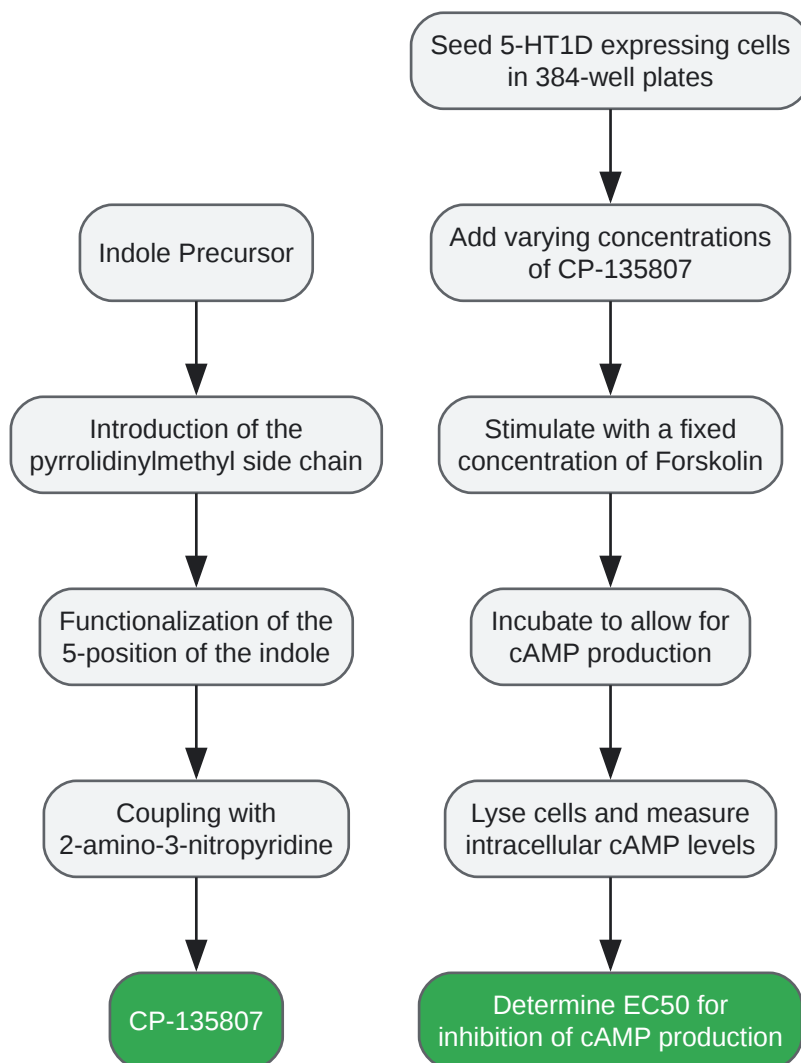
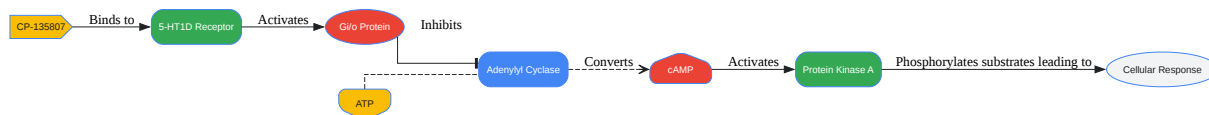
Note: More comprehensive quantitative data on binding affinities (K_i) across a wider panel of receptors and functional potency (EC_{50}) with intrinsic activity are not readily available in the public domain.

Mechanism of Action and Signaling Pathways

As an agonist at the 5-HT_{1D} receptor, **CP-135807** mimics the action of the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The 5-HT_{1D} receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G protein (G_i/o).

Activation of the 5-HT_{1D} receptor by **CP-135807** leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effector proteins, such as protein kinase A (PKA), leading to various cellular responses.

Below is a diagram illustrating the canonical signaling pathway of the 5-HT_{1D} receptor.



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